Tert-butyl 3-fluoro-4-nitrobenzoate

Overview

Description

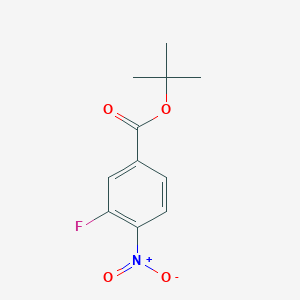

Tert-butyl 3-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a fluoro and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-nitrobenzoate typically involves the esterification of 3-fluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-fluoro-4-nitrobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-fluoro-4-nitrobenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-4-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Reduction: 3-fluoro-4-aminobenzoate.

Hydrolysis: 3-fluoro-4-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-fluoro-4-nitrobenzoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-nitrobenzoate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the fluoro group is displaced by a nucleophile, while in reduction reactions, the nitro group is converted to an amino group. The pathways involved include nucleophilic attack, electron transfer, and protonation-deprotonation steps.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-fluoro-3-nitrobenzoate: Similar structure but with different positions of the fluoro and nitro groups.

Tert-butyl 3-nitrobenzoate: Lacks the fluoro group.

Tert-butyl 4-nitrobenzoate: Lacks the fluoro group and has the nitro group in a different position.

Uniqueness

Tert-butyl 3-fluoro-4-nitrobenzoate is unique due to the presence of both fluoro and nitro groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 3-fluoro-4-nitrobenzoate is an organic compound that has garnered attention for its biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into its biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14FNO4 and a molecular weight of approximately 241.22 g/mol. The compound features a tert-butyl group attached to a benzoate moiety, with a fluorine atom at the meta position and a nitro group at the para position relative to the carboxylate. This unique arrangement influences its chemical reactivity and biological activity.

Research indicates that this compound primarily interacts with biological systems through its effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can significantly alter pharmacokinetics and drug interactions:

- CYP1A2 : Involved in the metabolism of various drugs, including caffeine and certain antipsychotics.

- CYP2C19 : Plays a role in the metabolism of drugs such as clopidogrel and proton pump inhibitors.

The inhibition of these enzymes by this compound may lead to increased toxicity or reduced efficacy of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Inhibition Studies

The compound has been shown to exhibit notable inhibition against specific cytochrome P450 isoforms. For instance:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C19 | Non-competitive |

These findings suggest that this compound could be utilized in studies aimed at understanding drug interactions and metabolic pathways.

Case Studies

- Drug Interaction Studies : A study investigating the impact of this compound on the metabolism of warfarin indicated significant alterations in plasma levels when co-administered, highlighting its potential role in drug-drug interactions.

- Pharmacokinetic Modeling : In silico models have suggested that the presence of this compound can lead to increased plasma half-lives for several substrates metabolized by CYP1A2 and CYP2C19, indicating its importance in pharmacokinetic studies.

Applications in Drug Development

Due to its ability to modulate enzyme activity, this compound is being explored for various applications:

- Pharmaceutical Development : It serves as a potential lead compound for designing new drugs with specific enzyme inhibition profiles.

- Research Tool : The compound is used in biochemical assays to investigate metabolic pathways involving nitroaromatic compounds.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXHHIIMBWMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440043 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-52-6 | |

| Record name | TERT-BUTYL 3-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.